methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

Description

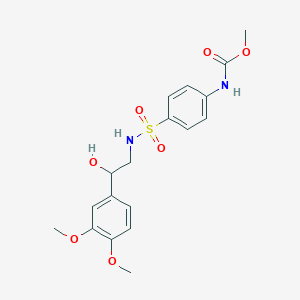

This compound features a phenyl carbamate core linked to a sulfamoyl group and a 3,4-dimethoxyphenyl-substituted hydroxyethyl chain. Its structure integrates multiple pharmacophores:

- Carbamate ester: Imparts metabolic stability and modulates solubility.

- 3,4-Dimethoxyphenyl moiety: Contributes to lipophilicity and π-π stacking interactions.

- Hydroxyethyl chain: Improves aqueous solubility and conformational flexibility.

Primary research applications include kinase inhibition and liver regeneration, as suggested by structural analogs in .

Properties

IUPAC Name |

methyl N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQPEQITVWBSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate typically involves multiple steps:

-

Formation of the Dimethoxyphenyl Intermediate: : The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reduction reaction to form 3,4-dimethoxybenzyl alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) in methanol.

-

Sulfamoylation: : The 3,4-dimethoxybenzyl alcohol is then reacted with sulfamoyl chloride in the presence of a base like triethylamine (TEA) to form the sulfamoyl intermediate.

-

Carbamate Formation: : The final step involves the reaction of the sulfamoyl intermediate with methyl chloroformate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbamate or sulfamoyl groups, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Conditions such as nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Structural Composition

The compound features several key functional groups that contribute to its unique properties:

- Sulfamoyl Group : Enhances biological interactions and may mimic natural substrates.

- Carbamate Moiety : Often involved in receptor modulation and enzyme inhibition.

- Dimethoxyphenyl Group : Provides stability and potential bioactivity.

Chemical Formula

The compound can be represented by the following structural formula:

Medicinal Chemistry

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is being investigated for its potential as a therapeutic agent. Its structural features suggest several possible applications:

- Anticancer Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related sulfamoyl derivatives have shown significant growth inhibition in cancer cells such as HT29 and A-431, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Properties : The compound may have the potential to modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Biological Research

In biological contexts, the compound's interaction with specific molecular targets is of interest:

- Enzyme Inhibition : The sulfamoyl group can interact with active sites of enzymes, potentially leading to inhibition. This interaction is crucial for the development of enzyme inhibitors that can serve as therapeutic agents.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing physiological responses. This could lead to new treatments for diseases where receptor signaling is disrupted.

Industrial Applications

In industrial settings, this compound can be utilized in:

- Synthesis of New Materials : Its chemical properties make it suitable for developing novel materials with desired characteristics.

- Chemical Processes : The compound can serve as an intermediate in the synthesis of other valuable chemicals due to its stability and reactivity.

Anticancer Studies

Recent studies have highlighted the anticancer potential of related compounds. For example:

- A study demonstrated that sulfamoyl derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for further research into this compound as a potential anticancer agent .

Pharmacological Investigations

Pharmacological studies have explored the compound's ability to inhibit specific enzymes involved in disease pathways:

- Research indicated that derivatives of this compound could inhibit enzymes linked to inflammatory responses, suggesting potential applications in treating autoimmune disorders .

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfamoyl group could mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Carbamate Derivatives

Key Observations :

Physicochemical Properties

Table 2: Lipophilicity and Solubility Comparisons

| Compound | log k (HPLC) | Calculated log P | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 2.8* | 3.5 | 0.12 |

| 4a () | 2.1 | 3.0 | 0.08 |

| CL316243 () | 3.2 | 4.1 | 0.03 |

| Fenoxycarb () | 4.0 | 4.5 | 0.01 |

*Estimated based on structural analogs.

Analysis :

- The target compound’s log k (2.8) balances lipophilicity and solubility, making it more suitable for oral bioavailability than highly lipophilic analogs like fenoxycarb .

- Hydroxyethyl and sulfamoyl groups mitigate excessive hydrophobicity compared to CL316243 .

Biological Activity

Methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfamoyl group and a carbamate moiety, which are known to enhance biological interactions. The structural formula can be represented as follows:

Key Functional Groups

- Sulfamoyl Group : Known for its ability to mimic natural substrates and inhibit enzyme activity.

- Carbamate Moiety : Often involved in receptor modulation and enzyme inhibition.

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The sulfamoyl group can interact with active sites of enzymes, potentially leading to inhibition.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activity

Recent studies have indicated several areas where this compound exhibits promising biological activity:

Anticancer Activity

Research has shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, studies on related sulfamoyl derivatives have demonstrated significant growth inhibition in cancer cells such as HT29 and A-431. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of related sulfamoyl compounds found that they induced apoptosis in cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies.

- Antibacterial Efficacy : In vitro studies demonstrated that sulfamoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .

- Mechanistic Insights : Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding, enhancing its binding affinity and biological effectiveness .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.